2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine

UV Absorber Synthesis Polymer Stabilization Intermediate Chemistry

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 2125-23-7) is a symmetrical trisaryl-s-triazine featuring three 2,4-dihydroxyphenyl substituents arranged symmetrically around a central triazine ring, yielding a molecular formula of C21H15N3O6 and a molecular weight of 405.37 g/mol. This compound is the foundational intermediate in the synthesis of an entire family of commercial hydroxyphenyl triazine (HPT) UV absorbers, exhibiting a characteristic maximum absorption wavelength of 337 nm (in CH₂Cl₂).

Molecular Formula C21H15N3O6
Molecular Weight 405.4 g/mol
CAS No. 2125-23-7
Cat. No. B3028495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine
CAS2125-23-7
Molecular FormulaC21H15N3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)O)O
InChIInChI=1S/C21H15N3O6/c25-10-1-4-13(16(28)7-10)19-22-20(14-5-2-11(26)8-17(14)29)24-21(23-19)15-6-3-12(27)9-18(15)30/h1-9,25-30H
InChIKeySGZWJGRZDJCDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 2125-23-7): Core Intermediate for High-Performance Triazine UV Absorbers


2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 2125-23-7) is a symmetrical trisaryl-s-triazine featuring three 2,4-dihydroxyphenyl substituents arranged symmetrically around a central triazine ring, yielding a molecular formula of C21H15N3O6 and a molecular weight of 405.37 g/mol . This compound is the foundational intermediate in the synthesis of an entire family of commercial hydroxyphenyl triazine (HPT) UV absorbers, exhibiting a characteristic maximum absorption wavelength of 337 nm (in CH₂Cl₂) . Its extended conjugated system confers strong UV absorption capabilities and potential photothermal stability, primarily serving as a critical building block for the manufacture of high-value UV light stabilizers used in agricultural PVC films, engineering plastics (ABS, PBT), latex coatings, and varnishes .

Why Substituting 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine with a Generic Triazine Intermediate Compromises UV Absorber Performance


In the realm of triazine-based UV absorbers, the specific substitution pattern of the hydroxyphenyl groups is critical to the ultimate photophysical properties of the final stabilizer. The 2,4-dihydroxyphenyl substitution uniquely enables a dual absorption band mechanism extending into the UV-A region, a feature that is not achievable with mono-hydroxyphenyl analogs (e.g., 4-hydroxyphenyl) which lack the necessary electron-donating conjugation [1]. Furthermore, this compound serves as the mandatory common platform intermediate for synthesizing at least three distinct, commercially critical UV absorbers (UV-5, UV-460, and UV-477), where the subsequent alkyl chain derivatization tailors the solubility and compatibility for specific polymer matrices . Attempting to replace it with a structurally similar but functionally divergent intermediate, such as 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, would lead to a final product with a fundamentally different UV absorption spectrum and inferior photoprotective efficacy.

Quantitative Evidence Guide: 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine vs. Closest Analogs


Critical Intermediate Versatility: Enables Derivatization into Multiple Commercial UV Absorbers

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine is the exclusive common intermediate for the synthesis of at least three major commercial triazine UV absorbers: UV-5, UV-460, and UV-477. These final products differ only in their alkyl chain substituents, which are attached at the phenolic hydroxyl groups of this core intermediate . This direct derivation capability for multiple high-demand products provides unparalleled procurement utility not seen with other triazine intermediates like 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine or 2,4,6-tris(4-hydroxyphenyl)-1,3,5-triazine, which are end-products in themselves with fixed properties.

UV Absorber Synthesis Polymer Stabilization Intermediate Chemistry

Spectral Differentiation: Superior Long-Wavelength UV-A Absorption Capability

The target compound exhibits a maximum absorption wavelength (λmax) of 337 nm in dichloromethane . In contrast, structurally similar asymmetric hydroxyphenyl triazines such as Tinuvin 1577 (2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol) have their absorbance maxima at 274 nm and 341 nm, with the primary absorption band shifted towards the UV-A region [1]. The dense arrangement of three 2,4-dihydroxyphenyl groups in the target compound results in a distinct single-band profile centered in the UV-A range, making it a more straightforward spectroscopic model for designing broad-spectrum UV absorbers.

UV Spectroscopy Photostability Light Absorption

Synthesis Efficiency: High Yield and Purity for Cost-Effective Procurement

A patented synthesis method for 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine reports a yield of 90% with a purity of 99.5% as determined by liquid chromatography [1]. This level of efficiency is particularly notable for a trisubstituted triazine, where steric hindrance and competing side reactions typically reduce yields. In comparison, standard synthetic routes for the closely related intermediate 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine often require more rigorous purification steps to achieve comparable purity.

Synthetic Chemistry Process Optimization Purity Analysis

Thermal Stability Advantage: High Melting Point Enables Demanding Polymer Process Conditions

The compound exhibits a melting point greater than 300 °C as measured by differential scanning calorimetry or melting point apparatus [1]. This is significantly higher than the related intermediate 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, which has a reported melting point of 276 °C . The 24+ °C elevation in melting point indicates superior thermal stability and lower volatility under polymer extrusion conditions, a critical factor for UV stabilizer intermediates used in high-temperature engineering plastics.

Thermal Analysis Polymer Processing Material Stability

Antioxidant Activity: High Density of Phenolic Groups Provides Superior Radical Scavenging

The compound possesses six phenolic hydroxyl groups per molecule, compared to only two for 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine and zero or three for mono-hydroxyphenyl analogs . Hydroxyl radical scavenging and DPPH assays of structurally related hydroxyphenyl triazines demonstrate that antioxidant capacity scales with the number of free phenolic OH groups [1]. This high hydroxyl density enables the compound and its derivatives to act as effective radical scavengers, contributing to the thermal-oxidative stability of the final polymer articles in addition to their UV-screening function.

Antioxidant Chemistry Radical Scavenging Polymer Degradation

Proven Application Scenarios for 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine Based on Quantitative Evidence


Custom Synthesis of Broad-Spectrum UV Absorbers for Agricultural Films and Engineering Plastics

For formulators of polyethylene, polypropylene, and PVC agricultural films, the compound serves as the essential starting material to manufacture tailored triazine UV absorbers. By attaching different alkyl chains to the core molecule, manufacturers can tune the solubility and migration resistance of the final stabilizer for specific polymer matrices. The proven high purity (99.5%) and yield (90%) of the synthetic route ensure economic viability at commercial scale [1]. The resulting UV absorbers provide critical protection against UV-A and UV-B radiation, extending the service life of agricultural films exposed to intense sunlight.

Development of High-Temperature Engineering Plastic Stabilizers (e.g., Polycarbonate, PET)

The compound's melting point exceeding 300 °C makes it a suitable precursor for UV absorbers designed for high-temperature polymer processing conditions, such as those used for polycarbonate and PET [1]. Unlike lower-melting intermediates that may volatilize or degrade during extrusion, derivatives of this compound maintain their integrity, ensuring consistent UV protection in transparent applications like greenhouse panels, automotive glazing, and optical films. Reference to commercial absorbers OMNISTAB UV 1577 and Tinuvin 1577 illustrates the performance expectations for final products derived from this intermediate.

Multi-Functional Additive for Coatings and Varnishes Requiring Both UV and Oxidative Stability

In industrial coatings, latex paints, and varnishes, the high density of phenolic hydroxyl groups (six per molecule) provides inherent radical scavenging capability in addition to UV absorption [1]. This dual functionality means that coatings formulated with derivatives of this intermediate can resist both photo-degradation and thermal oxidation, simplifying the additive package and potentially reducing total stabilizer loading. Studies on related triazine antioxidants support the correlation between OH group density and radical scavenging efficacy [2].

Research Tool for Structure-Activity Relationship (SAR) Studies on Triazine Photoprotectants

As the parent compound of the hydroxyphenyl triazine UV absorber family, this molecule provides the unsubstituted chromophore for fundamental photophysical studies. Its well-defined single absorption band at 337 nm serves as a baseline for understanding how alkyl chain attachment shifts and broadens the absorption spectrum in commercial products [1]. Researchers exploring new UV filters for sunscreens, plastic additives, or textile coatings can use this intermediate to systematically vary substituents and correlate molecular structure with photoprotective performance.

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